AZD8055 functions by binding to the ATP-binding cleft of mTOR kinase, inhibiting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). [] This dual inhibition distinguishes AZD8055 from rapamycin and its analogs, which primarily target mTORC1. [] AZD8055 effectively inhibits phosphorylation of both mTORC1 substrates (p70S6K and 4E-BP1) and mTORC2 substrates (AKT). [] Notably, AZD8055 completely inhibits the rapamycin-resistant T37/46 phosphorylation sites on 4E-BP1, resulting in significant inhibition of cap-dependent translation. []
Evaluating anti-proliferative and pro-apoptotic activity: AZD8055 has demonstrated potent anti-proliferative and pro-apoptotic activity against a wide range of cancer cell lines, including those representing prostate cancer [, , ], breast cancer [, ], colon cancer [], rhabdomyosarcoma [], hepatocellular carcinoma [, , ], laryngeal carcinoma [], multiple myeloma [, , ], and neuroblastoma []. This activity has been linked to its dual inhibition of mTORC1 and mTORC2, leading to suppression of key signaling pathways involved in cell growth, survival, and proliferation.
Assessing drug resistance mechanisms: AZD8055 has been employed to investigate mechanisms of resistance to rapamycin and its analogs, which primarily target mTORC1. Studies have shown that AZD8055 can overcome acquired rapamycin resistance in prostate cancer cells [, ]. This finding suggests that dual mTORC1/2 inhibition may be a more effective strategy to overcome mTOR-targeted therapy resistance.
Exploring combination therapies: Researchers have investigated the potential of combining AZD8055 with other anticancer agents to enhance therapeutic efficacy. Synergistic effects have been observed when combining AZD8055 with the Bcl-2 inhibitor ABT-737 in rhabdomyosarcoma cells [] and with the IGF-1R inhibitor in multiple myeloma cells []. These findings highlight the potential of AZD8055 as a component of combination therapies.
Investigating the role of mTOR signaling in tumorigenesis: AZD8055 has been used as a tool to study the role of mTOR signaling in tumor development and progression. For example, [] demonstrated that AZD8055 inhibits tumor progression and targets the mTOR complex in vivo in a transgenic model of neuroblastoma.
Investigating the role of mTOR in inflammatory bowel disease: [] showed that AZD8055 attenuates dextran sulfate sodium-induced colitis in mice by suppressing T-cell proliferation and balancing the TH1/TH17/Treg profile. This study suggests that mTOR inhibition may represent a potential therapeutic strategy for inflammatory bowel diseases.
Exploring the role of mTOR in muscle protein synthesis: [, ] investigated the role of rapamycin-insensitive mTOR signaling in regulating muscle protein synthesis in a rat model of resistance exercise. These studies suggest that AZD8055, through its dual inhibition of mTORC1 and mTORC2, can significantly impact muscle protein synthesis after exercise.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: